SQ 30774

Descripción

Propiedades

Número CAS |

121995-36-6 |

|---|---|

Fórmula molecular |

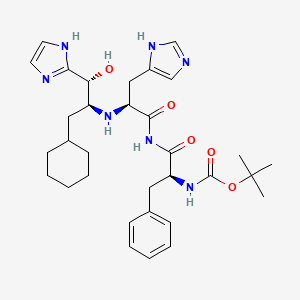

C32H45N7O5 |

Peso molecular |

607.7 g/mol |

Nombre IUPAC |

tert-butyl N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C32H45N7O5/c1-32(2,3)44-31(43)38-25(17-22-12-8-5-9-13-22)29(41)39-30(42)26(18-23-19-33-20-36-23)37-24(16-21-10-6-4-7-11-21)27(40)28-34-14-15-35-28/h5,8-9,12-15,19-21,24-27,37,40H,4,6-7,10-11,16-18H2,1-3H3,(H,33,36)(H,34,35)(H,38,43)(H,39,41,42)/t24-,25-,26-,27+/m0/s1 |

Clave InChI |

BYRNYEMEJKCLHY-YIPNQBBMSA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@H](CC2=CN=CN2)N[C@@H](CC3CCCCC3)[C@H](C4=NC=CN4)O |

SMILES canónico |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC2=CN=CN2)NC(CC3CCCCC3)C(C4=NC=CN4)O |

Apariencia |

Solid powder |

Otros números CAS |

121995-36-6 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

((1,1-dimethylethoxy)carbonyl)-L-phenylalanyl-N(1-(cyclohexylmethyl)-2-hydroxy-2-(1H-imidazol-2-yl)ethyl)-L-histidinamide Boc-Phe-N-(-1-(cyclohexylmethyl)-2-hydroxy-2-(1H-imidazol-2-yl)ethyl)histidinamide SQ 30774 SQ-30774 |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide to SQ 30774: A Renin Inhibitor of the Imidazole Alcohol Class

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ 30774 is a potent and selective inhibitor of primate renin, belonging to the novel class of imidazole alcohol-based renin inhibitors. Developed by Bristol Myers Squibb, this compound has been investigated for its potential as an antihypertensive agent. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological activity of this compound, intended to support further research and development in the field of cardiovascular therapeutics.

Chemical Structure and Properties

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₃₂H₄₅N₇O₅[1] |

| InChIKey | ZWAKHEDYLYQHTG-UHFFFAOYSA-N |

| CAS Number | 121995-36-6 |

Note: A visual representation of the chemical structure (2D diagram or SMILES string) is not publicly available.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not extensively reported in the available literature. However, based on its classification as an "imidazole alcohol," it can be inferred that the molecule possesses both hydrogen bond donor and acceptor capabilities, which will influence its solubility and pharmacokinetic profile.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of renin. Renin is a critical aspartyl protease that catalyzes the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), the conversion of angiotensinogen to angiotensin I. By blocking this initial step, this compound effectively downregulates the entire RAAS cascade, leading to reduced production of angiotensin II and aldosterone.

Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium and water retention. Therefore, by inhibiting renin, this compound leads to vasodilation and a reduction in blood volume, ultimately lowering blood pressure.

Pharmacological Properties

This compound has demonstrated significant activity as a renin inhibitor in both in vitro and in vivo studies.

In Vitro Activity

This compound is a potent inhibitor of primate renin.[1] While specific IC₅₀ values are not consistently reported in the public domain, its classification as a "potent" inhibitor suggests high affinity for the enzyme's active site.

In Vivo Activity

Preclinical studies in animal models have confirmed the in vivo efficacy of this compound. Intravenous administration in conscious, sodium-depleted cynomolgus monkeys resulted in a dose-dependent inhibition of plasma renin activity (PRA).[1] Furthermore, in sodium-replete monkeys, this compound was shown to inhibit the rise in arterial pressure and PRA following the administration of exogenous monkey renin.[1] These findings underscore the potential of this compound to effectively lower blood pressure by targeting the RAAS.

Table 2: Summary of In Vivo Pharmacological Effects of this compound

| Parameter | Species | Effect |

| Plasma Renin Activity (PRA) | Cynomolgus Monkey (sodium-depleted) | Dose-dependent inhibition (intravenous)[1] |

| Arterial Pressure & PRA | Cynomolgus Monkey (sodium-replete) | Inhibition of increase induced by exogenous renin[1] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and evaluation of this compound are proprietary to Bristol Myers Squibb. However, based on standard methodologies in the field, the following outlines the likely experimental approaches.

In Vitro Renin Inhibition Assay (General Protocol)

This assay is designed to determine the concentration of an inhibitor required to reduce the activity of renin by 50% (IC₅₀).

Methodology:

-

Reagent Preparation: Prepare solutions of purified human renin, angiotensinogen (substrate), assay buffer (e.g., Tris-HCl with EDTA), and a dilution series of this compound.

-

Inhibitor Incubation: In a microplate, incubate a fixed concentration of renin with varying concentrations of this compound for a predetermined time at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the angiotensinogen substrate to each well.

-

Reaction Incubation: Incubate the reaction mixture for a specific period (e.g., 60 minutes) at 37°C.

-

Reaction Termination: Stop the reaction, typically by adding a strong acid to denature the enzyme.

-

Quantification of Angiotensin I: Measure the amount of angiotensin I produced using a suitable method such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

IC₅₀ Calculation: Plot the percentage of renin inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Blood Pressure Measurement in Animal Models (General Protocol)

This protocol describes the measurement of blood pressure in a conscious, instrumented animal model to assess the antihypertensive effects of a test compound.

Methodology:

-

Animal Model: Utilize a relevant animal model, such as the cynomolgus monkey, known to have a renin-angiotensin system responsive to the test compound.

-

Surgical Instrumentation: Surgically implant a telemetry device or an indwelling arterial catheter for continuous and direct measurement of blood pressure and heart rate. Allow for a sufficient recovery period post-surgery.

-

Baseline Measurements: Record baseline blood pressure and heart rate for a stable period before drug administration.

-

Drug Administration: Administer this compound via the desired route (e.g., intravenous infusion or bolus injection).

-

Continuous Monitoring: Continuously monitor and record blood pressure and heart rate for a specified period following drug administration.

-

Data Analysis: Analyze the changes in blood pressure and heart rate from baseline to determine the magnitude and duration of the antihypertensive effect.

Synthesis

Specific, detailed synthetic routes for this compound are not publicly disclosed. However, the synthesis of imidazole-containing compounds often involves the construction of the imidazole ring as a key step, followed by the addition of various side chains. Common methods for imidazole synthesis include the Radziszewski reaction or the Van Leusen reaction. The synthesis of a complex molecule like this compound would likely involve a multi-step, stereoselective process to achieve the desired final compound.

Conclusion

This compound is a significant example of the imidazole alcohol class of renin inhibitors. Its potent in vitro activity against primate renin and demonstrated in vivo efficacy in reducing plasma renin activity and blood pressure highlight its potential as a therapeutic agent for hypertension. This technical guide consolidates the available information on this compound to serve as a valuable resource for researchers in the ongoing quest for novel and effective treatments for cardiovascular diseases. Further investigation into its detailed chemical structure, physicochemical properties, and pharmacokinetic profile is warranted to fully elucidate its therapeutic potential.

References

An In-Depth Technical Guide to the Mechanism of Action of SQ 30,774 in the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ 30,774 is a novel, potent, and specific inhibitor of primate renin, belonging to the imidazole alcohol class of compounds. Developed by Bristol Myers Squibb, this molecule represents a targeted approach to modulating the renin-angiotensin system (RAS) at its rate-limiting step. This technical guide provides a comprehensive overview of the mechanism of action of SQ 30,774, including its effects on plasma renin activity and arterial blood pressure. Detailed experimental methodologies for assessing its in vitro and in vivo activity are presented, alongside quantitative data from preclinical studies in primates. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.

Introduction to the Renin-Angiotensin System

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1][2] The system is initiated by the release of renin, a proteolytic enzyme, from the juxtaglomerular cells of the kidney in response to stimuli such as reduced renal blood flow, sympathetic nerve activation, or decreased sodium delivery to the distal tubules.[2]

Renin acts on its substrate, angiotensinogen, which is produced by the liver, to form the decapeptide angiotensin I.[2][3] Angiotensin I is then converted to the octapeptide angiotensin II by angiotensin-converting enzyme (ACE), which is primarily found in the vascular endothelium of the lungs.[1][2] Angiotensin II is the principal effector molecule of the RAS, exerting its effects through binding to specific receptors, most notably the AT1 receptor.[1]

The physiological actions of angiotensin II are multifaceted and include:

-

Vasoconstriction: Angiotensin II is a potent vasoconstrictor, leading to an increase in systemic vascular resistance and, consequently, a rise in arterial blood pressure.[1][2]

-

Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water reabsorption in the kidneys, leading to an expansion of extracellular fluid volume and a further increase in blood pressure.[1][4]

-

Sympathetic Nervous System Potentiation: Angiotensin II enhances the release of norepinephrine from sympathetic nerve endings and inhibits its reuptake, thereby amplifying sympathetic tone.[2]

-

Cellular Growth: It can stimulate cardiac and vascular hypertrophy.[2][3]

Given its central role in blood pressure regulation, the RAS is a key target for antihypertensive therapies.

SQ 30,774: A Direct Renin Inhibitor

SQ 30,774 is a member of the imidazole alcohol class of renin inhibitors.[5] Its mechanism of action is the direct, competitive inhibition of the enzyme renin. By binding to the active site of renin, SQ 30,774 prevents the conversion of angiotensinogen to angiotensin I, thereby inhibiting the entire downstream cascade of the RAS.[5] This targeted approach at the rate-limiting step of the system offers a high degree of specificity.

An important characteristic of SQ 30,774 is its species specificity. It is a potent inhibitor of primate renin but does not significantly inhibit the renin of other species such as rats, hogs, or dogs.[5] This highlights the importance of using appropriate animal models, such as non-human primates, for the preclinical evaluation of this compound.

While the primary literature describes SQ 30,774 as a "potent in vitro inhibitor," a specific IC50 value is not publicly available in the reviewed scientific articles.[5]

In Vivo Pharmacodynamics

The in vivo effects of SQ 30,774 have been characterized in cynomolgus monkeys, a relevant primate model.

Effects on Plasma Renin Activity

In conscious, sodium-depleted cynomolgus monkeys, intravenous administration of SQ 30,774 resulted in a dose-dependent inhibition of plasma renin activity (PRA).[5] Doses ranging from 0.001 to 1.0 µmol/kg produced a significant reduction in PRA, with the highest dose leading to total inhibition.[5]

Effects on Arterial Blood Pressure

In the same sodium-depleted monkey model, a reduction in mean arterial pressure was observed, although this effect was only apparent at a higher intravenous dose of 10 µmol/kg or when the compound was administered by infusion.[5]

In sodium-replete monkeys, SQ 30,774 was shown to inhibit the rise in both arterial pressure and PRA that follows the administration of exogenous monkey renin.[5]

Oral Administration

When administered orally at a dose of 50 µmol/kg, SQ 30,774 did not lead to a significant inhibition of PRA.[5] This suggests that the oral bioavailability of this specific compound may be limited. A related compound, SQ 31,844, did show significant PRA inhibition after oral administration.[5]

Quantitative Data Summary

The following table summarizes the key quantitative in vivo data for SQ 30,774 from studies in cynomolgus monkeys.

| Parameter | Animal Model | Route of Administration | Dose Range | Observed Effect | Citation |

| Plasma Renin Activity (PRA) | Conscious, Sodium-Depleted Cynomolgus Monkeys | Intravenous | 0.001 - 1.0 µmol/kg | Dose-dependent inhibition; total inhibition at 1.0 µmol/kg. | [5] |

| Mean Arterial Pressure (MAP) | Conscious, Sodium-Depleted Cynomolgus Monkeys | Intravenous | 10 µmol/kg or Infusion | Reduction in blood pressure. | [5] |

| PRA and MAP | Sodium-Replete Cynomolgus Monkeys (with exogenous renin challenge) | Intravenous | Not specified | Inhibition of the rise in PRA and MAP. | [5] |

| Plasma Renin Activity (PRA) | Conscious, Sodium-Depleted Cynomolgus Monkeys | Oral | 50 µmol/kg | No significant inhibition. | [5] |

Detailed Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the evaluation of SQ 30,774.

In Vitro Renin Inhibition Assay (Primate Plasma)

Objective: To determine the in vitro inhibitory potency of SQ 30,774 against primate renin.

Materials:

-

Primate plasma (e.g., from cynomolgus monkeys) as a source of renin and angiotensinogen.

-

SQ 30,774 dissolved in a suitable vehicle (e.g., DMSO).

-

Angiotensin I radioimmunoassay (RIA) kit or other suitable quantification method.

-

Buffer solution (e.g., maleate buffer, pH 6.0).

-

Enzyme inhibitors to prevent the breakdown of angiotensin I (e.g., a cocktail of protease inhibitors).

-

Incubator and water bath.

-

Centrifuge.

Protocol:

-

Plasma Preparation: Collect primate blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate the plasma. Store the plasma at -80°C until use.

-

Inhibitor Preparation: Prepare a stock solution of SQ 30,774 in the chosen vehicle. Create a series of dilutions to cover a range of concentrations for the determination of a dose-response curve.

-

Assay Reaction: a. In microcentrifuge tubes, combine the primate plasma, buffer, and the enzyme inhibitor cocktail. b. Add varying concentrations of SQ 30,774 or vehicle (for control) to the tubes. c. Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the renin. d. Initiate the enzymatic reaction by incubating the tubes at 37°C for a specific duration (e.g., 1-3 hours). This allows for the generation of angiotensin I. A parallel set of tubes should be kept on ice (0°C) to serve as blanks, where the enzymatic reaction is minimal.

-

Reaction Termination: Stop the reaction by placing the tubes on ice or by adding a stopping reagent.

-

Quantification of Angiotensin I: Measure the amount of angiotensin I generated in each tube using a commercial RIA kit according to the manufacturer's instructions.

-

Data Analysis: a. Subtract the amount of angiotensin I in the blank tubes from the incubated samples to determine the net amount of angiotensin I produced. b. Calculate the percentage of renin inhibition for each concentration of SQ 30,774 compared to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

In Vivo Blood Pressure and Plasma Renin Activity Measurement in Conscious Cynomolgus Monkeys

Objective: To evaluate the in vivo effects of SQ 30,774 on mean arterial pressure and plasma renin activity in conscious, unrestrained cynomolgus monkeys.

Materials:

-

Cynomolgus monkeys.

-

SQ 30,774 formulated for intravenous or oral administration.

-

Surgical instruments for catheter implantation.

-

Implantable telemetry system for continuous blood pressure monitoring or an external system with a tether.

-

Blood collection supplies.

-

Centrifuge.

-

PRA assay kit.

-

Low sodium diet (for sodium-depleted model).

Protocol:

-

Animal Preparation and Acclimatization: a. House the monkeys individually in a controlled environment. b. For continuous blood pressure monitoring, surgically implant a telemetry transmitter with the catheter placed in the descending aorta or femoral artery under anesthesia. Allow for a sufficient recovery period (e.g., 2-4 weeks). c. Acclimatize the animals to the experimental procedures, including handling and blood sampling, to minimize stress-induced physiological changes.

-

Sodium Depletion (if required): To induce a state of high renin, place the monkeys on a low sodium diet for a period of 5-7 days prior to the experiment.

-

Baseline Measurements: On the day of the experiment, record baseline mean arterial pressure, heart rate, and collect a baseline blood sample for PRA measurement.

-

Drug Administration: Administer SQ 30,774 intravenously or orally at the desired doses. A vehicle control group should be included.

-

Post-Dose Monitoring: a. Continuously monitor and record blood pressure and heart rate for a specified period after drug administration. b. Collect blood samples at multiple time points post-dose (e.g., 15, 30, 60, 120, 240 minutes) for the determination of PRA.

-

Plasma Renin Activity Assay: a. Process the collected blood samples to obtain plasma. b. Measure PRA using a commercial assay kit, which typically involves incubating the plasma to generate angiotensin I and then quantifying it by RIA.

-

Data Analysis: a. Calculate the change in mean arterial pressure and heart rate from baseline for each animal at each time point. b. Calculate the percentage of inhibition of PRA from baseline for each animal at each time point. c. Compare the responses in the drug-treated groups to the vehicle control group using appropriate statistical methods.

Visualizations

Signaling Pathways

Caption: The Renin-Angiotensin System and the inhibitory action of SQ 30,774.

Experimental Workflow

Caption: Workflow for in vivo evaluation of SQ 30,774 in cynomolgus monkeys.

Conclusion

SQ 30,774 is a specific and potent direct inhibitor of primate renin, effectively blocking the renin-angiotensin system at its initial and rate-limiting step. In vivo studies in cynomolgus monkeys have demonstrated its ability to produce a dose-dependent inhibition of plasma renin activity and, at higher doses, to lower arterial blood pressure. The imidazole alcohol chemical class, to which SQ 30,774 belongs, represents a significant area of research in the development of targeted antihypertensive therapies. Further investigation into the oral bioavailability and pharmacokinetic profile of this and related compounds is warranted to fully assess their therapeutic potential. This technical guide provides a foundational understanding of the mechanism of action and preclinical evaluation of SQ 30,774 for researchers and professionals in the field of drug development.

References

- 1. SQ-30774 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Pharmacology of novel imidazole alcohol inhibitors of primate renin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced potency dipeptide glycol renin inhibitors: studies in vitro and in the conscious rhesus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure-activity relationships of human renin inhibitors designed from angiotensinogen transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of SQ 30,774: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ 30,774 is a novel, potent, and selective inhibitor of primate renin, the key enzyme initiating the renin-angiotensin-aldosterone system (RAAS). Developed by Bristol Myers Squibb, SQ 30,774 belongs to the imidazole alcohol class of renin inhibitors.[1] This document provides a comprehensive overview of the pharmacological profile of SQ 30,774, including its mechanism of action, in vitro and in vivo activity, and detailed experimental methodologies.

Mechanism of Action

SQ 30,774 exerts its pharmacological effect by directly inhibiting the enzymatic activity of renin. Renin is a protease that cleaves angiotensinogen, a circulating glycoprotein synthesized by the liver, to form the decapeptide angiotensin I. This is the rate-limiting step in the RAAS cascade. By blocking this initial step, SQ 30,774 effectively prevents the downstream production of angiotensin II, a potent vasoconstrictor and a primary regulator of aldosterone secretion. The inhibition of the RAAS leads to vasodilation and a reduction in arterial blood pressure.

Signaling Pathway

The following diagram illustrates the renin-angiotensin-aldosterone system and the point of intervention for SQ 30,774.

Data Presentation

In Vitro Activity

Table 1: In Vitro Renin Inhibition Profile of SQ 30,774

| Parameter | Species | Value | Reference |

| Renin Inhibition | Primate | Potent Inhibitor | [1][2] |

| Renin Inhibition | Rat, Hog, Dog | Inactive | [1][2] |

In Vivo Activity in Cynomolgus Monkeys

In vivo studies in conscious, sodium-depleted cynomolgus monkeys have demonstrated the efficacy of SQ 30,774 in inhibiting plasma renin activity (PRA) and lowering blood pressure.[1][2]

Table 2: In Vivo Effects of Intravenous SQ 30,774 in Cynomolgus Monkeys

| Parameter | Dose Range (µmol/kg, i.v.) | Effect | Reference |

| Plasma Renin Activity (PRA) | 0.001 - 1.0 | Dose-related inhibition | [1][2] |

| Plasma Renin Activity (PRA) | 1.0 | Total inhibition | [1][2] |

| Arterial Blood Pressure | 10 | Reduction observed | [1][2] |

Table 3: In Vivo Effects of Oral SQ 30,774 in Cynomolgus Monkeys

| Parameter | Dose (µmol/kg, p.o.) | Effect | Reference |

| Plasma Renin Activity (PRA) | 50 | No significant inhibition | [1][2] |

In sodium-replete monkeys, SQ 30,774 was shown to inhibit the rise in arterial pressure and PRA following the administration of exogenous monkey renin.[2]

Experimental Protocols

In Vitro Renin Inhibition Assay (General Protocol)

While the specific protocol used for SQ 30,774 is not detailed in the available literature, a general fluorometric renin inhibitor screening assay protocol is outlined below.

Objective: To determine the in vitro potency of a test compound (e.g., SQ 30,774) in inhibiting primate renin activity.

Materials:

-

Purified primate renin

-

Renin substrate (e.g., a fluorogenic peptide)

-

Assay buffer (e.g., Tris-HCl with appropriate pH and salt concentrations)

-

Test compound (SQ 30,774) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Workflow Diagram:

Procedure:

-

Compound Preparation: Prepare a serial dilution of SQ 30,774 in the assay buffer.

-

Assay Setup: To the wells of a 96-well microplate, add the assay buffer, followed by the diluted SQ 30,774 or vehicle control.

-

Enzyme Addition: Add the primate renin solution to each well and pre-incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the renin substrate to each well.

-

Incubation: Incubate the plate at 37°C for a specified time, allowing the renin to cleave the substrate.

-

Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of renin inhibition for each concentration of SQ 30,774. The IC50 value is then determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

In Vivo Assessment in Cynomolgus Monkeys

Objective: To evaluate the effect of SQ 30,774 on plasma renin activity and arterial blood pressure in conscious cynomolgus monkeys.

Animal Model:

-

Conscious cynomolgus monkeys (Macaca fascicularis).

-

For PRA studies, animals are typically sodium-depleted to stimulate the RAAS. This can be achieved through a low-sodium diet and/or diuretic administration.

Experimental Workflow Diagram:

Plasma Renin Activity (PRA) Assay:

-

Blood Collection: Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) at baseline and at various time points after drug administration.

-

Angiotensin I Generation: Incubate the plasma at 37°C to allow renin to act on endogenous angiotensinogen, generating angiotensin I. A parallel sample is kept on ice (0°C) to prevent enzymatic activity, serving as a blank.

-

Quantification of Angiotensin I: The amount of angiotensin I generated is quantified using a validated method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Calculation: PRA is typically expressed as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hr). The percentage inhibition by SQ 30,774 is calculated by comparing the PRA in treated animals to that in vehicle-treated controls or to baseline values.

Blood Pressure Measurement:

-

Arterial blood pressure can be measured directly via an indwelling arterial catheter connected to a pressure transducer, which allows for continuous monitoring in conscious, restrained animals.[3][4]

-

Alternatively, non-invasive methods such as oscillometry using a tail cuff can be employed for repeated measurements.[3][4][5][6]

-

Measurements of systolic, diastolic, and mean arterial pressure are recorded before and after the administration of SQ 30,774 to determine its effect on blood pressure.

Conclusion

SQ 30,774 is a potent and selective inhibitor of primate renin, demonstrating significant in vivo efficacy in reducing plasma renin activity and lowering arterial blood pressure in cynomolgus monkeys following intravenous administration. Its poor oral bioavailability, however, may limit its therapeutic application via this route. The data presented in this guide underscore the potential of direct renin inhibition as a therapeutic strategy for managing conditions associated with an overactive renin-angiotensin-aldosterone system. Further investigation into its pharmacokinetic profile and structure-activity relationships could provide valuable insights for the development of next-generation renin inhibitors with improved oral bioavailability.

References

- 1. SQ-30774 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Pharmacology of novel imidazole alcohol inhibitors of primate renin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Noninvasive measurement of blood pressure in conscious cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. High Definition Oscillometry: a novel technique for non-invasive blood pressure monitoring in the cynomolgus monkey (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

SQ 30774: A Potent Renin Inhibitor for Cardiovascular Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SQ 30774 is a potent, non-peptidic, imidazole-based inhibitor of the enzyme renin, a critical regulator of the renin-angiotensin-aldosterone system (RAAS). Developed by Bristol Myers Squibb, this compound has been investigated for its potential therapeutic applications in cardiovascular diseases, primarily hypertension. As a key player in the RAAS cascade, renin's inhibition offers a targeted approach to reducing blood pressure and potentially mitigating the downstream pathological effects of angiotensin II, such as vasoconstriction, inflammation, and fibrosis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Data Summary

The following tables summarize the available quantitative data for this compound from preclinical cardiovascular research.

| Table 1: In Vitro Renin Inhibition | |

| Parameter | Value |

| Target Enzyme | Primate Renin |

| Inhibition Class | Imidazole alcohol |

| Potency | Data not publicly available |

| Table 2: In Vivo Efficacy in Cynomolgus Monkeys (Sodium-Depleted) | |

| Parameter | Result |

| Route of Administration | Intravenous |

| Dose Range | 0.001 - 1.0 µmol/kg |

| Effect on Plasma Renin Activity (PRA) | Dose-related inhibition |

| PRA Inhibition at 1.0 µmol/kg | Total inhibition |

| Effect on Blood Pressure | Reduction observed only at 10 µmol/kg or with infusion |

| Table 3: In Vivo Efficacy in Cynomolgus Monkeys (Sodium-Replete) | |

| Parameter | Result |

| Challenge | Exogenous monkey renin administration |

| Effect of this compound | Inhibition of the rise in arterial pressure and PRA |

Mechanism of Action

This compound functions as a direct inhibitor of renin. Renin is an aspartyl protease that catalyzes the first and rate-limiting step in the RAAS cascade: the cleavage of angiotensinogen to form angiotensin I. By binding to the active site of renin, this compound prevents this conversion, thereby reducing the downstream production of angiotensin II and aldosterone.[1][2][3][4] This leads to vasodilation, reduced sodium and water retention, and a decrease in sympathetic nervous system activity, all of which contribute to a lowering of blood pressure.[3]

Signaling Pathway

The following diagram illustrates the role of this compound within the Renin-Angiotensin-Aldosterone System.

Experimental Protocols

In Vitro Renin Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available renin inhibitor screening kits and is suitable for determining the in vitro potency of this compound.

1. Materials:

-

Active Human Renin

-

Renin Substrate (fluorogenic)

-

Assay Buffer

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate (black with a clear bottom)

-

Fluorometric plate reader

2. Procedure:

-

Prepare a series of dilutions of this compound in Assay Buffer.

-

Add the diluted this compound solutions to the wells of the microplate.

-

Prepare a solution of Active Human Renin in Assay Buffer.

-

Add the renin solution to the wells containing the inhibitor and incubate for 10-15 minutes at 37°C.

-

Prepare a solution of the fluorogenic renin substrate in Assay Buffer.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately begin measuring the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

-

Continue monitoring for at least 60 minutes.

3. Data Analysis:

-

Calculate the rate of reaction (change in fluorescence over time) for each concentration of this compound.

-

Plot the reaction rate against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

In Vivo Blood Pressure and Plasma Renin Activity in Cynomolgus Monkeys

This protocol is based on published preclinical studies of renin inhibitors.

1. Animal Model:

-

Conscious, adult cynomolgus monkeys (male or female).

-

Animals may be sodium-depleted to increase baseline plasma renin activity. This can be achieved by feeding a low-sodium diet and/or administering diuretics prior to the study.

2. Experimental Setup:

-

Animals are restrained in a specialized chair.

-

Blood pressure is monitored continuously via an indwelling arterial catheter or non-invasively using a tail cuff system.

-

A venous catheter is placed for drug administration and blood sampling.

3. Procedure:

-

Acclimate the monkeys to the restraining chair and monitoring equipment.

-

Collect baseline blood pressure readings and a blood sample for PRA analysis.

-

Administer this compound intravenously as a bolus dose or continuous infusion.

-

Continuously monitor blood pressure throughout the experiment.

-

Collect blood samples at various time points post-administration to measure PRA.

-

For studies in sodium-replete animals, a bolus of exogenous monkey renin can be administered to challenge the system, followed by administration of this compound to assess its ability to block the pressor response.

4. Data Analysis:

-

Calculate the change in mean arterial pressure from baseline at each dose of this compound.

-

Determine the percentage inhibition of PRA from baseline at each dose and time point.

-

Plot the dose-response curves for both blood pressure and PRA inhibition.

Experimental Workflows

The following diagrams illustrate the typical workflows for in vitro and in vivo evaluation of this compound.

Role in Broader Cardiovascular Disease Research

While the primary focus of this compound research has been on hypertension, its mechanism of action suggests potential relevance in other cardiovascular diseases where the RAAS is implicated.

-

Atherosclerosis: Angiotensin II is known to promote inflammation, oxidative stress, and endothelial dysfunction, all of which are key processes in the development and progression of atherosclerosis. By reducing angiotensin II levels, renin inhibitors like this compound could theoretically slow the atherosclerotic process. However, specific preclinical studies investigating the effect of this compound in animal models of atherosclerosis are not publicly available.

-

Myocardial Infarction: The RAAS is activated following a myocardial infarction and contributes to adverse cardiac remodeling, including hypertrophy and fibrosis. Inhibition of the RAAS with ACE inhibitors and angiotensin receptor blockers is a cornerstone of post-MI therapy. Renin inhibitors could offer a more upstream blockade of the system, potentially providing similar or enhanced cardioprotective effects. Again, dedicated studies with this compound in this context are lacking in the public domain.

Conclusion

This compound is a potent primate renin inhibitor that has demonstrated efficacy in reducing plasma renin activity and blood pressure in preclinical non-human primate models. Its targeted mechanism of action within the RAAS makes it a valuable research tool for investigating the role of this system in cardiovascular physiology and pathophysiology. While further research is needed to explore its potential in broader cardiovascular diseases beyond hypertension, the available data establish this compound as a significant compound in the study of renin inhibition. The detailed protocols and workflows provided in this guide offer a foundation for researchers to design and execute further investigations into the cardiovascular effects of this compound and similar molecules.

References

- 1. Development of inhibitors of the aspartyl protease renin for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leading innovation in cardiovascular disease – Bristol Myers Squibb [bms.com]

- 4. Research publications - Bristol-Myers Squibb [bms.com]

In Vitro Potency of SQ 30,774 on Primate Renin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of SQ 30,774, a novel imidazole alcohol inhibitor of primate renin. The information presented herein is compiled from foundational pharmacological studies and is intended to serve as a comprehensive resource for researchers in the fields of hypertension and cardiovascular drug discovery.

Quantitative Assessment of In Vitro Potency

SQ 30,774 has demonstrated potent and specific inhibitory activity against primate renin in vitro. The compound's efficacy is significantly higher for primate renin compared to renin from other species such as rat, hog, or dog, highlighting its selectivity.[1][2] The inhibitory potency of SQ 30,774 is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

The IC50 values for SQ 30,774 against human and monkey renin are summarized in the table below.

| Renin Source | IC50 (µmol/L) |

| Human | 0.0085 |

| Monkey | 0.012 |

| (Data sourced from DeForrest et al., 1989)[1] |

Experimental Protocol for In Vitro Renin Inhibition Assay

The following methodology outlines the key steps for determining the in vitro potency of SQ 30,774 on primate renin, based on the established protocols.[1]

2.1. Materials and Reagents:

-

Renin Source: Purified human or monkey renin.

-

Substrate: Angiotensin I (Ang I).

-

Inhibitor: SQ 30,774.

-

Assay Buffer: Appropriate buffer to maintain physiological pH.

-

Radioimmunoassay (RIA) components: For the detection of Ang I.

-

Control Inhibitors (optional): For comparative analysis.

-

Incubation Equipment: Water bath or incubator set to 37°C.

-

Reaction Termination Reagent: Agent to stop the enzymatic reaction (e.g., cooling to 0°C).

2.2. Assay Procedure:

-

Preparation of Reagents: All reagents, including the inhibitor SQ 30,774, are prepared in appropriate solvents and diluted to the desired concentrations using the assay buffer.

-

Enzyme-Inhibitor Pre-incubation: A solution of primate renin is pre-incubated with varying concentrations of SQ 30,774 for a specified period to allow for the binding of the inhibitor to the enzyme's active site.

-

Initiation of Enzymatic Reaction: The reaction is initiated by the addition of the angiotensin I substrate to the enzyme-inhibitor mixture.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period, typically 30 minutes, to allow for the enzymatic conversion of the substrate by the uninhibited renin.[1]

-

Termination of Reaction: The enzymatic reaction is stopped by rapidly cooling the mixture to 0°C.[1]

-

Quantification of Angiotensin I: The concentration of the product, Angiotensin I, is measured using a sensitive method such as radioimmunoassay (RIA).[1]

-

Data Analysis: The percentage of renin inhibition is calculated for each concentration of SQ 30,774 by comparing the amount of Ang I produced in the presence of the inhibitor to the amount produced in a control sample without the inhibitor.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of SQ 30,774 that corresponds to 50% inhibition of renin activity.[1]

Visualizing the Experimental Workflow and Renin-Angiotensin System

3.1. Experimental Workflow for In Vitro Renin Inhibition Assay

The following diagram illustrates the sequential steps of the in vitro renin inhibition assay.

Caption: Workflow for determining the in vitro IC50 of this compound on primate renin.

3.2. Renin-Angiotensin Signaling Pathway

The diagram below depicts the renin-angiotensin system and the point of inhibition by SQ 30,774.

Caption: Inhibition of the Renin-Angiotensin System by SQ 30,774.

References

Understanding the Binding of SQ 30774 to Renin's Active Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of the renin inhibitor SQ 30774 to the active site of renin. The information is compiled from available scientific literature to aid researchers and professionals in the field of drug development.

Introduction to this compound and Renin

Renin is an aspartic protease that plays a crucial role in the renin-angiotensin system (RAS), a hormonal cascade that regulates blood pressure and fluid balance. It catalyzes the first and rate-limiting step of this pathway: the cleavage of angiotensinogen to form angiotensin I. This makes renin a prime target for the development of antihypertensive drugs.

This compound is a potent, non-peptidic inhibitor of primate renin, belonging to a class of compounds known as imidazole alcohols.[1] Developed by Bristol-Myers Squibb, it has demonstrated effective inhibition of plasma renin activity (PRA) in primates.[1] Understanding the molecular interactions between this compound and the active site of renin is critical for the rational design of next-generation renin inhibitors with improved efficacy and pharmacokinetic profiles.

Quantitative Data on Binding Affinity

The inhibitory potency of this compound against primate renin has been quantified through in vitro assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Compound | Enzyme Source | IC50 (µmol/L) | Reference |

| This compound | Human Renin | 0.0085 | [1] |

| This compound | Monkey Renin | 0.012 | [1] |

Experimental Protocols

While a highly detailed, step-by-step protocol for the specific experiments conducted on this compound is not publicly available, this section outlines a generalized methodology for a typical in vitro renin inhibition assay based on the description provided in the primary literature and common laboratory practices.[1]

In Vitro Renin Inhibition Assay (General Protocol)

This protocol is designed to determine the in vitro potency of a test compound (e.g., this compound) against primate renin.

3.1.1. Materials and Reagents

-

Human or monkey plasma (as a source of renin and angiotensinogen)

-

Test inhibitor (this compound) dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO)

-

Phosphate buffer (pH 7.4)

-

Angiotensin I (Ang I) radioimmunoassay (RIA) kit or a suitable fluorescence-based assay kit

-

Incubator or water bath at 37°C

-

Ice bath

-

Centrifuge

3.1.2. Assay Procedure

-

Preparation of Reagents:

-

Prepare serial dilutions of the test inhibitor (this compound) in the appropriate solvent.

-

Thaw frozen plasma (renin source) on ice.

-

-

Incubation:

-

In a microcentrifuge tube or a well of a microplate, combine a pre-determined volume of plasma with the serially diluted test inhibitor or vehicle control (DMSO).

-

Pre-incubate the mixture for a specified time at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the renin-catalyzed reaction by transferring the tubes to a 37°C incubator or water bath. This allows renin to cleave angiotensinogen present in the plasma to produce Angiotensin I.

-

The incubation period is typically set to ensure the reaction proceeds in the linear range.

-

-

Termination of Reaction:

-

Stop the enzymatic reaction by transferring the tubes to an ice bath. The low temperature effectively halts the enzymatic activity.

-

-

Quantification of Angiotensin I:

-

Measure the amount of Angiotensin I generated in each sample using a commercially available RIA kit or a fluorescence-based assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of renin inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of renin activity, by fitting the data to a suitable dose-response curve.

-

Molecular Interactions and Binding Mode (Inferred)

Detailed structural information from X-ray crystallography or computational modeling for the this compound-renin complex is not available in the public domain. However, based on the known structure of renin's active site and the chemical structure of other renin inhibitors, a hypothetical binding mode can be inferred.

The active site of renin is a deep cleft with several subsites (S1, S2, S3, etc.) that accommodate the amino acid residues of its substrate, angiotensinogen. It is likely that this compound, as an effective inhibitor, occupies several of these subsites. The imidazole and alcohol moieties of this compound are expected to form key hydrogen bonding interactions with the catalytic aspartate residues (Asp32 and Asp215) in the active site, which are crucial for the enzyme's catalytic function. Hydrophobic portions of the molecule would likely engage in van der Waals interactions with hydrophobic pockets within the active site, contributing to the overall binding affinity.

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin System

The following diagram illustrates the central role of renin in the renin-angiotensin system, the pathway that this compound is designed to inhibit.

Caption: The Renin-Angiotensin System (RAS) Cascade and the point of inhibition by this compound.

Conceptual Workflow for Renin Inhibitor Screening

The diagram below outlines a general workflow for the screening and characterization of potential renin inhibitors like this compound.

Caption: A generalized workflow for the discovery and characterization of renin inhibitors.

Conclusion

This compound is a potent in vitro inhibitor of primate renin. The available data demonstrates its effectiveness in blocking renin activity. While detailed structural and thermodynamic data for its binding to the renin active site are not publicly available, the provided information on its inhibitory potency and a generalized experimental approach can serve as a valuable resource for researchers in the field of hypertension and cardiovascular drug discovery. Further studies involving X-ray crystallography and computational modeling would be beneficial to fully elucidate the molecular basis of its potent inhibitory activity and to guide the design of future renin inhibitors.

References

An In-Depth Technical Guide to SQ 30774: A Renin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ 30774 is a potent, intravenously administered inhibitor of renin, an enzyme that plays a critical role in the regulation of blood pressure.[1] Developed by Bristol Myers Squibb, this compound belongs to the imidazole alcohol class of renin inhibitors.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical pharmacology, and the broader context of renin inhibition as a therapeutic strategy.

Core Chemical and Physical Properties

Despite extensive searches of chemical databases and scientific literature, the specific CAS number and molecular formula for this compound are not publicly available at this time. This suggests that the compound may have been discontinued in early-stage development before extensive public documentation.

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of renin. Renin is a critical aspartyl protease that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). This system is a hormonal cascade that plays a central role in blood pressure regulation and fluid and electrolyte balance.

The canonical RAAS pathway is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or low sodium levels. Renin then cleaves its substrate, angiotensinogen, to form the decapeptide angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II then binds to its receptors, primarily the AT1 receptor, to elicit a range of physiological effects that increase blood pressure, including vasoconstriction, aldosterone secretion (leading to sodium and water retention), and sympathetic nervous system activation.

By inhibiting renin, this compound blocks the entire RAAS cascade at its origin, preventing the formation of both angiotensin I and angiotensin II. This leads to vasodilation and a reduction in blood pressure.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Preclinical Pharmacology

In vivo studies in conscious, sodium-depleted cynomolgus monkeys have demonstrated the dose-dependent inhibitory effect of this compound on plasma renin activity (PRA).[1]

Data Presentation

Table 1: In Vivo Efficacy of this compound in Cynomolgus Monkeys [1]

| Dose (intravenous) | Plasma Renin Activity (PRA) Inhibition | Effect on Blood Pressure |

| 0.001 - 1.0 µmol/kg | Dose-related inhibition | Not specified at these doses |

| 10 µmol/kg | Total inhibition | Reduction observed |

| Infusion | Total inhibition | Reduction observed |

In sodium-replete monkeys, this compound was also shown to inhibit the rise in arterial pressure and PRA following the administration of exogenous monkey renin.[1]

Experimental Protocols

While specific, detailed experimental protocols for this compound are not available in the public domain, the following represents a general workflow for a renin inhibitor screening assay, a common method for evaluating the potency of compounds like this compound.

Renin Inhibition Assay (General Protocol)

This type of assay is designed to measure the ability of a compound to inhibit the enzymatic activity of renin in vitro.

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl).

-

Reconstitute recombinant human renin in the assay buffer to a desired concentration.

-

Prepare a fluorogenic renin substrate (e.g., a peptide containing a fluorophore and a quencher) in the assay buffer.

-

Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO) and create a dilution series.

-

-

Assay Procedure (96-well plate format):

-

Control Wells: Add assay buffer, renin substrate, and the vehicle (solvent) without the inhibitor.

-

Inhibitor Wells: Add assay buffer, renin substrate, and the diluted test inhibitor.

-

Blank Wells: Add assay buffer and renin substrate, but no renin, to measure background fluorescence.

-

Initiate the enzymatic reaction by adding the renin solution to the control and inhibitor wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

-

Stop the reaction (e.g., by adding a strong acid).

-

Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (from blank wells) from the readings of the control and inhibitor wells.

-

Calculate the percentage of renin inhibition for each concentration of the test inhibitor relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of renin activity, from the dose-response curve.

-

Experimental Workflow Diagram

Caption: A generalized workflow for an in vitro renin inhibition assay.

Conclusion

This compound is a potent renin inhibitor that has demonstrated efficacy in preclinical models. Its mechanism of action, through the direct inhibition of the rate-limiting step of the RAAS, represents a targeted approach to blood pressure control. While the lack of publicly available data on its specific chemical properties and detailed experimental outcomes limits a more in-depth analysis, the foundational understanding of its pharmacological target provides a strong basis for its potential therapeutic application. Further research and disclosure of data would be necessary to fully elucidate the clinical potential of this compound.

References

Preliminary Efficacy of SQ 30774: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preliminary efficacy studies on SQ 30774, a novel renin inhibitor. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of cardiovascular therapeutics. This document details the mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in these foundational studies.

Core Mechanism of Action: Renin Inhibition

This compound is a representative of the imidazole alcohol class of renin inhibitors. Its mechanism of action is the direct and potent inhibition of primate renin, a critical enzyme in the Renin-Angiotensin System (RAS). The RAS is a hormonal cascade that plays a pivotal role in the regulation of blood pressure and fluid balance. By inhibiting renin at the initial, rate-limiting step of this cascade, this compound effectively prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor, angiotensin II. This mode of action leads to a decrease in vascular resistance and a subsequent reduction in arterial blood pressure.

Signaling Pathway Diagram

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Quantitative Efficacy Data

The efficacy of this compound has been evaluated in both in vitro and in vivo models. The compound demonstrates high potency and specificity for primate renin.

In Vitro Efficacy

This compound is a potent inhibitor of primate renin in vitro. Notably, it exhibits species specificity, with a lack of significant inhibitory activity against renin from rats, pigs, or dogs.[1][2]

In Vivo Efficacy in Cynomolgus Monkeys

Preclinical studies in conscious cynomolgus monkeys have been central to characterizing the in vivo effects of this compound.

| Dose (μmol/kg, i.v.) | Inhibition of Plasma Renin Activity (PRA) | Effect on Mean Arterial Pressure (MAP) |

| 0.001 - 1.0 | Dose-related inhibition | Not specified at lower doses |

| 1.0 | Complete inhibition | Not specified |

| 10 | Near-total inhibition | Significant reduction |

| Dose (μmol/kg, p.o.) | Inhibition of Plasma Renin Activity (PRA) | Effect on Mean Arterial Pressure (MAP) |

| 50 | <30% | No significant change |

| Treatment | Effect on Plasma Renin Activity (PRA) | Effect on Mean Arterial Pressure (MAP) |

| Exogenous Monkey Renin | Increased | Increased |

| This compound + Exogenous Monkey Renin | Inhibited the rise in PRA | Inhibited the rise in MAP |

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

In Vitro Renin Inhibition Assay

-

Enzyme Source : High-renin plasma was collected from sodium-depleted primates. For species specificity studies, renin from rats, pigs, and dogs was also used.

-

Substrate : Angiotensinogen source for primate renin incubations was human plasma.

-

Incubation Conditions : Renin incubations were performed in a buffered solution (0.2 mol/l TES, pH 7.0) containing EDTA, sodium tetrathionate, and phenylmethylsulfonyl fluoride.

-

Inhibitor : this compound was dissolved in 0.01 mol/l HCl and added to the incubation mixtures at final concentrations ranging from 50 to 500 μmol/l.

-

Quantification : The rate of angiotensin I generation was measured to determine the extent of renin inhibition.

In Vivo Studies in Cynomolgus Monkeys

-

Species : Conscious cynomolgus monkeys were used for the in vivo experiments.

-

Sodium Depletion Model : To stimulate the endogenous renin-angiotensin system, monkeys were maintained on a low-sodium diet and treated with diuretics.

-

Sodium-Replete Model : For the exogenous renin challenge, monkeys were maintained on a standard diet.

-

Intravenous (i.v.) Administration : this compound was administered as a bolus injection or via infusion through a catheterized femoral vein. Doses ranged from 0.001 to 10 μmol/kg.

-

Oral (p.o.) Administration : For oral dosing, this compound was administered at a dose of 50 μmol/kg.

-

Blood Pressure : Mean Arterial Pressure (MAP) was continuously monitored via a catheterized femoral artery connected to a pressure transducer.

-

Plasma Renin Activity (PRA) : Blood samples were collected at baseline and at various time points post-administration. PRA was determined ex vivo by measuring the generation of angiotensin I.

-

Sodium-replete monkeys were anesthetized, and the femoral artery and vein were catheterized.

-

After recovery, baseline MAP and PRA were measured.

-

Exogenous monkey renin was administered to induce a pressor response and an increase in PRA.

-

This compound was administered to assess its ability to block the effects of the exogenous renin.

Experimental Workflow Diagram

Caption: Workflow for in vivo efficacy studies of this compound in monkeys.

Summary and Conclusion

The preliminary studies on this compound demonstrate its potential as a potent and specific inhibitor of primate renin. The in vivo experiments in cynomolgus monkeys confirm its ability to inhibit plasma renin activity and lower arterial blood pressure, particularly when administered intravenously. The observed discrepancy between intravenous and oral efficacy suggests that further formulation development may be necessary to enhance oral bioavailability. These foundational studies provide a strong rationale for the continued investigation of this compound and related imidazole alcohol compounds as potential therapeutic agents for the management of hypertension.

References

Methodological & Application

Application Notes and Protocols for Intravenous Administration of SQ-30774 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous administration of SQ-30774 in relevant animal models, based on available preclinical data. The protocols outlined below are intended to serve as a guide for designing and executing in vivo studies to evaluate the pharmacodynamic effects of this renin inhibitor.

Introduction

SQ-30774 is a potent and highly specific inhibitor of primate renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). Inhibition of renin leads to a reduction in angiotensin II levels, a potent vasoconstrictor, resulting in vasodilation and a decrease in blood pressure. Due to its high specificity for primate renin, SQ-30774 is not effective in common laboratory animals such as rats, dogs, or pigs[1]. Therefore, the most relevant animal model for in vivo efficacy and proof-of-concept studies is the non-human primate, specifically the cynomolgus monkey (Macaca fascicularis).

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vivo effects of intravenously administered SQ-30774 in cynomolgus monkeys.

Table 1: Dose-Response of Intravenous SQ-30774 on Plasma Renin Activity (PRA) in Conscious, Sodium-Depleted Cynomolgus Monkeys [1]

| Dose (µmol/kg, IV) | Inhibition of Plasma Renin Activity (PRA) |

| 0.001 - 1.0 | Dose-related inhibition |

| 1.0 | Total inhibition |

Table 2: Effect of Intravenous SQ-30774 on Mean Arterial Pressure (MAP) in Conscious, Sodium-Depleted Cynomolgus Monkeys [1]

| Dose (µmol/kg, IV) | Effect on Mean Arterial Pressure (MAP) |

| 1.0 | No significant reduction |

| 10 | Reduction in blood pressure |

| Infusion | Reduction in blood pressure |

Table 3: Pharmacokinetic Parameters of Intravenous SQ-30774 in Cynomolgus Monkeys

| Parameter | Value |

| Cmax | Data not available |

| Tmax | Data not available |

| Half-life (t½) | Data not available |

| Clearance (CL) | Data not available |

| Volume of Distribution (Vd) | Data not available |

Note: Specific pharmacokinetic parameters for SQ-30774 are not currently available in the public domain. Researchers will need to perform pharmacokinetic studies to determine these values.

Signaling Pathway

The mechanism of action of SQ-30774 involves the direct inhibition of renin, which is the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of SQ-30774.

Experimental Protocols

The following are detailed protocols for the intravenous administration of SQ-30774 to cynomolgus monkeys.

Animal Model

-

Species: Cynomolgus monkey (Macaca fascicularis)

-

Sex: Male or female

-

Weight: 3-5 kg

-

Health Status: Healthy, and acclimated to the laboratory environment.

-

Diet: Standard primate chow. For studies investigating the effect on blood pressure, a sodium-depleted diet is recommended to activate the RAAS[1].

Preparation of Dosing Solution

-

Solvent/Vehicle: As specific solubility data for SQ-30774 is not available, initial solubility testing is required. A common vehicle for intravenous administration of small molecules is a mixture of saline, and a solubilizing agent such as DMSO, PEG400, or Solutol HS 15. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.

-

Example Formulation (to be optimized):

-

Dissolve SQ-30774 in a minimal amount of DMSO (e.g., 5-10% of the final volume).

-

Add a surfactant like Solutol HS 15 (e.g., 10-20% of the final volume) and mix thoroughly.

-

Bring the solution to the final volume with sterile saline (0.9% NaCl).

-

The final solution should be clear and free of particulates. Filter through a 0.22 µm sterile filter before administration.

-

-

Concentration: The concentration of the dosing solution should be calculated based on the desired dose and the volume to be administered.

Intravenous Administration Protocol

-

Animal Preparation:

-

Fast the animal overnight before dosing, with water available ad libitum.

-

Anesthetize the monkey using a suitable anesthetic agent (e.g., ketamine/xylazine or isoflurane).

-

Place a catheter in a suitable vein, such as the cephalic or saphenous vein.

-

-

Dosing:

-

Administer the prepared SQ-30774 solution as a slow bolus injection or as a controlled infusion using a syringe pump.

-

The volume of injection should be appropriate for the size of the animal (typically 1-5 mL/kg).

-

The rate of administration for a bolus dose should be slow (e.g., over 1-2 minutes) to prevent adverse reactions.

-

-

Post-Administration Monitoring:

-

Monitor the animal for any signs of distress or adverse reactions during and after administration.

-

For pharmacodynamic studies, collect blood samples at predetermined time points to measure plasma renin activity and other relevant biomarkers.

-

For pharmacokinetic studies, collect serial blood samples to determine the concentration of SQ-30774 over time.

-

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study with SQ-30774.

Caption: Experimental workflow for intravenous SQ-30774 administration in cynomolgus monkeys.

Safety and Toxicology

-

Preclinical Safety: Specific toxicology data for SQ-30774 is not publicly available. As with any investigational new drug, appropriate safety monitoring is crucial.

-

Potential Adverse Effects: Based on the mechanism of action, potential adverse effects could include hypotension, hyperkalemia, and renal impairment, especially in volume-depleted states. Close monitoring of blood pressure, electrolytes, and renal function is recommended.

Conclusion

SQ-30774 is a specific primate renin inhibitor that has demonstrated dose-dependent inhibition of plasma renin activity and reduction of blood pressure in cynomolgus monkeys when administered intravenously. The provided protocols and data serve as a foundation for researchers to design and conduct further preclinical studies to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound. Due to the lack of publicly available data on pharmacokinetics and formulation, initial studies should focus on determining these parameters to enable more advanced efficacy and safety evaluations.

References

Application Notes and Protocols: Dose-Response Studies of SQ 30,774 on Plasma Renin Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the available data and experimental protocols for studying the dose-response relationship of SQ 30,774 on plasma renin activity (PRA). SQ 30,774 is identified as a potent, primate-specific inhibitor of renin, the key enzyme in the renin-angiotensin-aldosterone system (RAAS). The information presented herein is compiled from foundational research and is intended to guide further investigation into the pharmacodynamics of this and similar compounds.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2][3] Renin, an enzyme secreted by the kidneys, initiates this cascade by converting angiotensinogen to angiotensin I.[3][4][5] Inhibition of renin is a therapeutic strategy for managing hypertension. SQ 30,774 is a representative of the imidazole alcohol class of renin inhibitors, which have demonstrated potent and specific inhibition of primate renin.[6] Understanding the dose-dependent effects of such compounds on plasma renin activity is crucial for their preclinical and clinical development.

Data Presentation: Dose-Response of SQ 30,774 on Plasma Renin Activity

The following table summarizes the quantitative data from an in vivo study assessing the effect of intravenously administered SQ 30,774 on plasma renin activity in conscious, sodium-depleted cynomolgus monkeys.

| Dose (µmol/kg, IV) | Inhibition of Plasma Renin Activity (PRA) | Observations on Blood Pressure |

| 0.001 - 1.0 | Dose-related inhibition | Not specified |

| 1.0 | Total inhibition | Not specified |

| 10 | Not specified | Reduction in blood pressure observed |

Data extracted from DeForrest, et al., 1989.[6]

Signaling Pathway

The diagram below illustrates the renin-angiotensin-aldosterone system and highlights the point of intervention for renin inhibitors like SQ 30,774.

Caption: The Renin-Angiotensin-Aldosterone System with the inhibitory action of SQ 30,774.

Experimental Protocols

The following is a generalized protocol for evaluating the in vivo dose-response of a renin inhibitor on plasma renin activity in a non-human primate model, based on the available literature.

Objective: To determine the dose-dependent inhibition of plasma renin activity by a test compound (e.g., SQ 30,774) following intravenous administration in conscious, sodium-depleted cynomolgus monkeys.

Materials:

-

Test compound (SQ 30,774)

-

Vehicle for solubilizing the test compound

-

Conscious, chair-restrained cynomolgus monkeys

-

Low-sodium diet

-

Diuretic (e.g., furosemide)

-

Catheters for intravenous administration and blood sampling

-

Blood collection tubes containing EDTA

-

Refrigerated centrifuge

-

Plasma renin activity assay kit

-

Blood pressure monitoring equipment

Experimental Workflow Diagram:

Caption: Workflow for in vivo evaluation of renin inhibitors.

Procedure:

-

Animal Model and Preparation:

-

Use adult cynomolgus monkeys.

-

Acclimatize the animals to chair restraint.

-

Induce a state of sodium depletion to stimulate the RAAS. This can be achieved by providing a low-sodium diet for a specified period (e.g., 7-10 days) and may be supplemented with a diuretic on the day before the experiment.

-

Surgically implant catheters in a suitable artery and vein for blood pressure monitoring, blood sampling, and drug administration. Allow for an adequate recovery period.

-

-

Drug Administration:

-

Prepare a stock solution of SQ 30,774 in a suitable vehicle.

-

On the day of the experiment, administer escalating doses of SQ 30,774 intravenously. A typical dose range for initial studies could be 0.001 to 10 µmol/kg.

-

A control group should receive the vehicle alone.

-

-

Blood Sampling and Processing:

-

Collect a baseline blood sample (t=0) just before drug administration.

-

Collect subsequent blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120 minutes).

-

Collect blood into chilled EDTA tubes and immediately place them on ice.

-

Centrifuge the blood samples at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Plasma Renin Activity (PRA) Assay:

-

Determine PRA using a validated commercial radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

-

The assay typically measures the generation of angiotensin I from endogenous angiotensinogen during a timed incubation period.

-

Express PRA in units of ng/mL/hr.

-

-

Data Analysis:

-

Calculate the percentage inhibition of PRA at each dose and time point relative to the baseline value.

-

Construct a dose-response curve by plotting the percentage inhibition of PRA against the logarithm of the administered dose.

-

Determine the ED50 (the dose required to produce 50% of the maximal effect).

-

Concurrently monitor and record blood pressure to correlate PRA inhibition with hemodynamic changes.

-

Conclusion

SQ 30,774 is a potent inhibitor of primate renin with a clear dose-dependent effect on plasma renin activity in vivo. The provided data and protocols offer a foundational framework for researchers investigating the pharmacodynamics of renin inhibitors. Further studies would be necessary to fully characterize the pharmacokinetic/pharmacodynamic relationship, oral bioavailability, and long-term efficacy and safety of SQ 30,774 or similar molecules.

References

- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 4. teachmephysiology.com [teachmephysiology.com]

- 5. youtube.com [youtube.com]

- 6. SQ-30774 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Application Notes and Protocols: Oral Administration and Bioavailability of SQ 30,774

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ 30,774 is an imidazole alcohol-based, potent, and specific inhibitor of primate renin. It is a valuable tool for in vitro and in vivo studies of the renin-angiotensin system (RAS). This document provides available information on the oral administration and bioavailability of SQ 30,774 and outlines a general protocol for assessing the oral bioavailability of renin inhibitors in a preclinical setting, drawing from standard methodologies in the field.

Note: Publicly available data on the oral bioavailability and pharmacokinetics of SQ 30,774 is limited. Early preclinical studies suggested poor oral efficacy, which may have limited further development and publication of detailed pharmacokinetic data.

Preclinical Data on Oral Efficacy

An early study in conscious, sodium-depleted cynomolgus monkeys investigated the in vivo effects of SQ 30,774. While intravenous administration demonstrated dose-related inhibition of plasma renin activity (PRA), oral administration showed limited efficacy.

Table 1: Effect of Oral Administration of SQ 30,774 on Plasma Renin Activity (PRA) in Cynomolgus Monkeys

| Compound | Oral Dose (µmol/kg) | Animal Model | Effect on PRA | Citation |

| SQ 30,774 | 50 | Conscious, sodium-depleted cynomolgus monkeys | Not significantly inhibited | [1] |

This finding suggests that the oral bioavailability of SQ 30,774 is likely low. However, specific pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are not available in the published literature.

Proposed Experimental Protocol for Oral Bioavailability Assessment

The following is a generalized protocol for determining the oral bioavailability of a renin inhibitor like SQ 30,774 in a primate model, based on common practices in preclinical pharmacokinetic studies.

Objective

To determine the absolute oral bioavailability and key pharmacokinetic parameters of a test compound (e.g., SQ 30,774) in cynomolgus monkeys.

Materials

-

Test compound (e.g., SQ 30,774)

-

Vehicle for oral and intravenous administration (e.g., sterile water, saline, or a suitable formulation)

-

Cynomolgus monkeys (male or female, age and weight specified)

-

Equipment for intravenous and oral gavage administration

-

Blood collection tubes (e.g., containing an anticoagulant like EDTA)

-

Centrifuge

-

Freezer (-80°C) for plasma sample storage

-

Analytical equipment for quantifying the test compound in plasma (e.g., LC-MS/MS)

Study Design

-

Animal Model: Cynomolgus monkey (a relevant primate model for renin inhibitors targeting human renin).

-

Study Type: A crossover study design is recommended, where each animal receives both the intravenous and oral formulations of the test compound, with a suitable washout period between administrations.

-

Dosing:

-

Intravenous (IV): A single bolus injection. The dose should be selected to provide plasma concentrations that can be accurately measured over time.

-